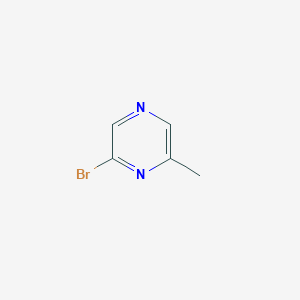

2-Bromo-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFFNSANFKOYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650107 | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914452-71-4 | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914452-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Methylpyrazine and Analogous Structures

Synthesis via Precursor Derivatization

Building the desired functionality by modifying advanced pyrazine (B50134) intermediates is a more common and often more controlled approach than direct halogenation.

Utilizing Aminopyrazine Precursors in Halogenation Reactions

The transformation of an amino group into a bromo group via a diazonium salt intermediate, known as the Sandmeyer reaction, is a cornerstone of heterocyclic synthesis. This method is particularly effective for introducing a bromine atom onto the pyrazine ring at a specific position, which might be inaccessible through direct bromination.

The process involves two main steps:

Diazotization: The starting aminopyrazine, such as 2-amino-6-methylpyrazine, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium like hydrobromic acid) at low temperatures to form a reactive diazonium salt.

Substitution: The diazonium salt is then treated in situ with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.

This reaction is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then fragments to an aryl radical and nitrogen gas. An efficient synthesis of 2-bromo-5-methylpyrazine (B1289261) has been reported starting from 5-methylpyrazine-2-carboxylic acid, which is first converted to 2-amino-5-methylpyrazine via Hofmann degradation of the corresponding amide. The resulting amine is then subjected to diazotization and in-situ bromination to yield the final product with yields reported to be over 60%.

| Precursor | Reagents | Product | Yield |

| 2-Amino-5-methylpyrazine | 1. NaNO₂, HBr 2. CuBr | 2-Bromo-5-methylpyrazine | >60% |

| 5-(Cyclopropylmethoxy)pyrazin-2-amine | 1. NaNO₂, HBr 2. CuBr | 2-Bromo-5-(cyclopropylmethoxy)pyrazine | Not specified |

Cyclocondensation Approaches for Halogenated Pyrazines

Constructing the pyrazine ring from acyclic components is a fundamental strategy that allows for the incorporation of substituents at defined positions. The most common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize a halogenated pyrazine like 2-Bromo-6-methylpyrazine, one of the starting materials would need to contain the bromine atom or a precursor to it.

For example, the synthesis of 2-bromo-6-methylpyrazino[2,3-b]pyrazine (B1281954) is achieved through the condensation of 5-bromo-pyrazine-2,3-diamine with methylglyoxal (B44143). Similarly, various substituted pyrazines can be synthesized by the cyclocondensation of diaminopyridines with α-keto aldehydes or other 1,2-dicarbonyl compounds. While this approach offers high control over regiochemistry, its success can be limited by the availability of the appropriately substituted starting materials. A general route for preparing 2-methyl-5-pyrazine formate (B1220265) involves the initial cyclization of methylglyoxal with 2-amino malonamide.

| Reactant 1 | Reactant 2 | Product Type |

| 1,2-Diamine | 1,2-Diketone | Pyrazine |

| 5-Bromo-pyrazine-2,3 |

Targeted Synthesis of this compound and Closely Related Pyrazine Derivatives

The synthesis of specifically substituted pyrazines is crucial for their application in various fields of chemical research. The following sections outline established methods for preparing key brominated pyrazine compounds.

A synthetic route to produce pyrazine carboxylate esters involves a multi-step process starting from readily available materials. google.com A general method involves the cyclization of methylglyoxal and 2-amino malonamide, followed by hydrolysis, halogenation, and reduction. google.com

Specifically for halogenated derivatives, a key intermediate, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, can be subjected to a halogenation reaction. google.com For instance, treating the acid with a halogenating agent like dibromosulfoxide in a solvent such as dimethylbenzene with DMF as a catalyst yields the corresponding 3-bromo-5-methylpyrazine-2-carboxylic acid. google.com Subsequent esterification would lead to the final methyl ester product.

Table 1: Synthesis of 3-Bromo-5-methylpyrazine-2-carboxylic Acid Intermediate

| Reactant | Reagents/Conditions | Product | Reference |

| 3-hydroxy-5-methylpyrazine-2-carboxylic acid | Dibromosulfoxide, Dimethylbenzene, DMF, 80°C | 3-bromo-5-methylpyrazine-2-carboxylic acid | google.com |

The synthesis of the fused heterocyclic system, 2-bromo-6-methylpyrazino[2,3-b]pyrazine, can be achieved through the condensation of a diamine precursor with a dicarbonyl compound. A documented route involves the reaction of 5-bromo-pyrazine-2,3-diamine with methylglyoxal. chemicalbook.com This cyclization reaction forms the bicyclic pyrazino[2,3-b]pyrazine (B13399560) core with the desired substituents. chemicalbook.com

Table 2: Synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-Bromo-pyrazine-2,3-diamine | Methylglyoxal | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | chemicalbook.com |

The direct bromination of an existing aminopyrazine provides a straightforward method for the synthesis of 2-amino-3-bromo-5-methylpyrazine. The process involves treating 2-amino-5-methylpyrazine with bromine in a solution of acetic acid. prepchem.com The reaction is facilitated by the addition of sodium acetate (B1210297) trihydrate. prepchem.com

Table 3: Synthesis of 2-Amino-3-bromo-5-methylpyrazine

| Starting Material | Reagents | Solvent | Product | Reference |

| 2-Amino-5-methylpyrazine | Bromine, Sodium acetate trihydrate | Acetic acid | 2-Amino-3-bromo-5-methylpyrazine | prepchem.com |

A multi-step synthesis is employed for the preparation of 2-amino-5-(4-bromophenyl)-6-methylpyrazine. prepchem.com The synthesis begins with the reaction of 1-(4-bromophenyl)-1,2-propanedione 2-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com The resulting product, a substituted pyrazine 1-oxide, is then treated with phosphorus trichloride (B1173362) in tetrahydrofuran (B95107) to yield 2-amino-3-cyano-5-(4-bromophenyl)-6-methylpyrazine. prepchem.com This intermediate undergoes hydrolysis with sodium hydroxide (B78521) in ethylene (B1197577) glycol to form the corresponding carboxylic acid, which is subsequently decarboxylated by heating in tetrahydronaphthalene to afford the final product. prepchem.com

Table 4: Key Steps in the Synthesis of 2-Amino-5-(4-bromophenyl)-6-methylpyrazine

| Step | Intermediate/Starting Material | Reagents/Conditions | Intermediate/Final Product | Reference |

| 1 | 1-(4-bromophenyl)-1,2-propanedione 2-oxime | Aminomalononitrile tosylate | Substituted pyrazine 1-oxide | prepchem.com |

| 2 | Substituted pyrazine 1-oxide | Phosphorus trichloride, Tetrahydrofuran | 2-Amino-3-cyano-5-(4-bromophenyl)-6-methylpyrazine | prepchem.com |

| 3 | 2-Amino-3-cyano-5-(4-bromophenyl)-6-methylpyrazine | Sodium hydroxide, Ethylene glycol | 2-Amino-3-carboxy-5-(4-bromophenyl)-6-methylpyrazine | prepchem.com |

| 4 | 2-Amino-3-carboxy-5-(4-bromophenyl)-6-methylpyrazine | Heat, Tetrahydronaphthalene | 2-Amino-5-(4-bromophenyl)-6-methylpyrazine | prepchem.com |

Chemo- and Regioselectivity in Halogenation and Subsequent Functionalization of Pyrazine Derivatives

The ability to selectively introduce and modify functional groups at specific positions on the pyrazine ring is critical for synthesizing complex molecules. The chemo- and regioselectivity of these reactions are governed by the electronic properties of the pyrazine ring and the influence of existing substituents.

Halogenated pyrazines are versatile intermediates in organic synthesis, largely due to the utility of transition metal-catalyzed cross-coupling reactions. researchgate.net The differential reactivity of various halogens on the pyrazine ring allows for stepwise and regioselective functionalization. For instance, in a multi-halogenated pyrazine, a bromine atom is typically more reactive in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than a fluorine atom. This difference enables the selective substitution of the bromine atom while leaving the fluorine atom available for later transformations.

The regioselectivity of metalation reactions on the pyrazine ring can be precisely controlled using specific reagents. The use of TMPMgCl·LiCl and TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for successive and highly regioselective metalations of chloropyrazines, which can then be trapped with various electrophiles to produce highly functionalized pyrazines in high yields. nih.gov

The position of activating or deactivating groups on the pyrazine ring also directs the outcome of substitution reactions. For example, in the Suzuki coupling of a dibrominated pyrazine, the presence of a methoxy (B1213986) group can direct the reaction to a specific bromine atom due to its electronic influence. researchgate.net Similarly, the selective C4-halogenation of pyridines, a related nitrogen-containing heterocycle, has been achieved by designing phosphine (B1218219) reagents that are installed at the 4-position and subsequently displaced by a halide nucleophile, demonstrating a strategy that could be complementary in pyrazine chemistry. researchgate.net These selective functionalization strategies are essential for building complex molecular architectures, such as the bioluminescent natural product coelenterazine, from pyrazine precursors. nih.gov

Chemical Reactivity and Functionalization of 2 Bromo 6 Methylpyrazine

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of the pyrazine (B50134) ring is highly susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

Palladium catalysts are extensively used to form new carbon-carbon and carbon-nitrogen bonds at the C2 position of 2-bromo-6-methylpyrazine.

The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds by reacting this compound with various organoboron compounds. This reaction is instrumental in synthesizing complex molecules, including those with potential applications in medicinal chemistry. researchgate.net For instance, the coupling of 2-bromopyridine (B144113) derivatives with aryl boronic acids, a reaction analogous to that of this compound, has been well-documented. researchgate.net

The Heck reaction provides a means to introduce alkenyl groups by coupling this compound with alkenes in the presence of a palladium catalyst. ontosight.ai This reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyrazine to a Pd(0) species, followed by olefin insertion and β-hydride elimination. diva-portal.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. chemspider.comsmolecule.com This reaction is crucial for synthesizing various amine derivatives of this compound by reacting it with a wide range of primary and secondary amines. libretexts.org The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. chemspider.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with this compound Analogs

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Bromopyridine, Aryl boronic acid | Pd(OAc)₂, Ligand | 2-Arylpyridine |

| Heck | Aryl halide, Olefin | Pd(0)L₂, Base | Alkenyl-aryl compound |

| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine (B92270), (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |

This table is for illustrative purposes and shows reactions with similar substrates to this compound.

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for forming new bonds at the C2 position. These reactions are particularly useful for coupling with nucleophiles like amines and alkoxides. While palladium catalysis is often preferred for its broader substrate scope and milder reaction conditions, copper-mediated couplings can be advantageous in specific synthetic contexts, sometimes offering complementary reactivity. mdpi.com

Nucleophilic Substitution Reactions

The bromine atom on the electron-deficient pyrazine ring can be displaced by strong nucleophiles. google.com In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom attached to the bromine, leading to the substitution of the bromine atom. pressbooks.pub The success of these reactions depends on the strength of the nucleophile and the reaction conditions. Common nucleophiles include alkoxides, thiolates, and amines.

Directed Metalation Strategies and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. In the context of this compound, a strong base, typically an organolithium reagent like n-butyllithium, can be used to deprotonate a position on the ring directed by a coordinating group. researchgate.net However, the reactivity of the bromine atom towards organolithium reagents can lead to halogen-metal exchange. A more common strategy for pyrazines involves the deprotonation of an alkyl group, as discussed in the next section. Subsequent reaction of the resulting organometallic intermediate with an electrophile allows for the introduction of a wide range of functional groups.

Derivatization at the Methyl Group: Side-Chain Functionalization (e.g., Oxidation)

The methyl group at the 6-position offers another site for functionalization. One common transformation is the oxidation of the methyl group to a carboxylic acid. google.com This can be achieved using strong oxidizing agents. Microbiological oxidation methods have also been developed for the selective oxidation of methyl groups on heterocyclic rings. google.com The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as esterification or amidation, to create a diverse array of derivatives.

Another approach to functionalizing the methyl group is through lateral metalation. mdpi.com This involves the deprotonation of the methyl group using a strong base to form a benzyl-type carbanion. This nucleophilic species can then be reacted with various electrophiles to introduce new substituents at the methyl position.

Advanced Reaction Pathways for Diverse this compound Conjugates

The reactivity of this compound allows for its incorporation into more complex molecular architectures, leading to a wide range of conjugates. smolecule.com By combining the various reaction pathways discussed above, multifunctional molecules can be synthesized. For example, a Suzuki-Miyaura coupling could be performed at the C2 position, followed by oxidation of the methyl group at C6 and subsequent amidation. These multi-step synthetic sequences enable the creation of novel compounds with tailored properties for applications in areas such as medicinal chemistry and materials science. chemimpex.com

Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 Methylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For 2-bromo-6-methylpyrazine and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹³C NMR spectrum of 3-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, a derivative, the methyl carbon appears at approximately δ 20.6 ppm. tsijournals.com The carbon atoms of the pyrazine (B50134) and imidazole (B134444) rings resonate in the aromatic region, typically between δ 93.1 and 141.7 ppm. tsijournals.com The carbon atom bonded to the bromine atom is expected to be deshielded, appearing at a lower field.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine tsijournals.com | CDCl₃+DMSO-d₆ | 8.9 (s, 1H), 8.0 (d, 2H, J=8.3 Hz), 7.8 (s, 1H), 7.3-7.2 (m, 3H), 2.6 (s, 3H) | 20.6, 93.1, 113.2, 127.4, 128.1, 128.2, 128.4, 131.4, 138.8, 139.3, 141.7 |

| 3-(Acetylcarbamoyl)-5-bromopyrazine-2-yl acetate (B1210297) imist.ma | CDCl₃ | 8.74 (s, 1H), 9.92 (bs, 1H), 2.57 (s, 3H), 2.47 (s, 3H) | 171.5, 168.3, 166.4, 153.5, 150.3, 135.6, 135.2 |

| 3-Bromo-2-(4-fluorophenyl)-6-methyl-8-morpholinoimidazo[1,2-a]pyrazine tsijournals.com | CDCl₃ | 7.9-7.8 (m, 2H), 7.2 (s, 1H), 7.1 (t, 2H, J=8.6 Hz), 4.3 (t, 4H, J=4.2 Hz), 3.8 (t, 4H, J=4.7 Hz), 2.1 (s, 3H) | Not Available |

Note: This table presents data for derivatives as specific data for this compound was not found in the searched sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The vibrational spectra of pyrazine and its derivatives have been studied to understand the effects of substitution on the ring vibrations.

For pyrazine derivatives, characteristic IR absorption bands are observed for C-H stretching, C=N stretching, C-C stretching, and various bending modes of the pyrazine ring. In a study of 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, pyrazine ring stretching modes were observed in the IR spectrum in the range of 1047-1561 cm⁻¹ and in the Raman spectrum between 1049-1562 cm⁻¹. researchgate.net The C-H in-plane bending modes for these compounds were found in the IR spectrum between 1065-1485 cm⁻¹. researchgate.net

In the case of 3-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, IR absorption bands were observed at 2962, 2926, 2857, 1729, and 821 cm⁻¹. tsijournals.com For 3-bromo-2-(4-fluorophenyl)-6-methyl-8-morpholinoimidazo[1,2-a]pyrazine, the IR spectrum showed peaks at 3023, 2912, 1520, 1225, and 839 cm⁻¹. tsijournals.com These values provide a reference for the expected vibrational frequencies in related bromo-methyl-pyrazine structures.

Table 2: Characteristic IR Absorption Bands for Pyrazine Derivatives

| Compound | IR Bands (cm⁻¹) | Reference |

| 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine | 2962, 2926, 2857, 1729, 821 | tsijournals.com |

| 3-Bromo-2-(4-fluorophenyl)-6-methyl-8-morpholinoimidazo[1,2-a]pyrazine | 3023, 2912, 1520, 1225, 839 | tsijournals.com |

| 2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}pyrazine | 1579, 1556, 1453, 1414, 1124, 754, 723 | iucr.org |

Note: This table presents data for derivatives as specific data for this compound was not found in the searched sources.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

In the mass spectrum of the related compound 3-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, the molecular ion peaks were observed at m/z 288 [M]⁺ and 290 [M+2]⁺, confirming the presence of one bromine atom. tsijournals.com High-resolution mass spectrometry (HRMS) for this compound gave an observed mass of 288.0143, which is in close agreement with the calculated mass of 288.0136 for the molecular formula C₁₃H₁₀BrN₃. tsijournals.com

The fragmentation of bromo-substituted heterocyclic compounds often involves the loss of the bromine atom or the entire bromo-substituent. The fragmentation pattern of 8-bromo-6-methylimidazo[1,2-a]pyridine, a related compound, shows a characteristic loss of the bromine atom (mass 79/81) and the methyl group (mass 15).

Table 3: Mass Spectrometry Data for Pyrazine Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-Bromo-5-methylpyrazine (B1289261) tsijournals.com | ESI | 173 [M⁺] | Not specified |

| 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine tsijournals.com | ESI | 288 [M]⁺, 290 [M+2]⁺ | Not specified |

| 3,5-Dibromopyrazine-2-amine imist.ma | TOF MS (ESI) | 251.8772 [M+H]⁺ (calc.) | Not specified |

Note: This table presents data for derivatives as specific data for this compound was not found in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The pyrazine ring system exhibits characteristic π → π* and n → π* transitions.

While specific UV-Vis data for this compound is not available in the provided search results, studies on related pyrazine derivatives can offer insights. For instance, aminopyrazines exhibit UV absorption spectra that are dependent on substitution and solvent. Generally, pyrazines show absorption bands corresponding to π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Although no crystal structure data for this compound was found, the crystal structure of a related derivative, 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, has been determined. nih.gov This compound crystallizes in the monoclinic space group with specific unit cell parameters. nih.gov The analysis revealed that the pyridine (B92270) ring is nearly coplanar with the imidazopyrazine system, with a dihedral angle of 16.2(2)°. nih.gov The crystal packing is stabilized by weak C-H···N interactions. nih.gov

Table 4: Crystal Data for a Pyrazine Derivative

| Compound | 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine nih.gov |

| Molecular Formula | C₁₂H₉BrN₄ |

| Crystal System | Monoclinic |

| a (Å) | 3.9007 (14) |

| b (Å) | 13.545 (5) |

| c (Å) | 20.673 (8) |

| β (°) | 93.059 (5) |

| V (ų) | 1090.7 (7) |

| Z | 4 |

Note: This table presents data for a derivative as specific data for this compound was not found in the searched sources.

Electrochemical Characterization (e.g., Polarography)

Electrochemical methods, such as polarography and cyclic voltammetry, are used to study the reduction and oxidation behavior of molecules. The electrochemical reduction of pyrazine derivatives has been investigated to understand their redox properties.

Studies on the electrochemical reduction of pyrazine and its derivatives show that the process is often pH-dependent. The reduction of pyrazines can proceed via the addition of electrons to the π-system of the ring. While no specific polarographic data for this compound was found, the electrochemical behavior of other pyrazine derivatives has been documented. For example, the electrochemical reduction of 2-hydroxy-3-phenyl-6-methylpyrazine has been studied using various techniques, revealing a complex, pH-dependent mechanism. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methylpyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of 2-Bromo-6-methylpyrazine. nii.ac.jp

Density Functional Theory (DFT) is a widely used computational method valued for its accuracy in predicting molecular properties. longdom.org It is particularly effective for optimizing the molecular geometry of pyrazine (B50134) derivatives and elucidating their electronic structure. DFT calculations, often using the B3LYP functional, can determine key geometric parameters such as bond lengths and angles. researchgate.netsemanticscholar.org

The optimized geometry reveals a planar pyrazine ring. The introduction of a bromine atom and a methyl group at positions 2 and 6, respectively, induces slight changes in the ring's symmetry and bond lengths compared to unsubstituted pyrazine. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group influence the electronic distribution within the aromatic system.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: This data is representative and based on theoretical calculations for similar pyrazine derivatives. researchgate.net)

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.89 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C-N Bond Length (average) | ~1.33 Å |

| C-C Bond Length (average) | ~1.39 Å |

| C-N-C Bond Angle | ~116° |

| N-C-C Bond Angle | ~122° |

These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

The Hartree-Fock (HF) method is another cornerstone of quantum chemical calculations, often used in conjunction with or as a baseline for more advanced methods like DFT. researchgate.netsemanticscholar.org HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nii.ac.jp While generally less accurate than DFT for many properties due to its neglect of electron correlation, it is valuable for predicting energetic properties and simulating spectroscopic data, such as vibrational frequencies. scispace.com

For this compound, HF calculations can provide insights into the molecule's total energy, orbital energies, and can be used to generate theoretical infrared (IR) and Raman spectra. acs.org Comparing HF-predicted spectra with experimental data allows for the assignment of vibrational modes.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and interactions with its environment, such as a solvent.

For a molecule like this compound, MD simulations can assess its stability in various media, which is crucial for understanding its behavior in practical applications. Analysis of the simulation trajectory can reveal stable conformations, the flexibility of the molecule, and the formation of intermolecular interactions like hydrogen bonds or halogen bonds in a condensed phase. Energy fluctuation curves derived from these simulations can offer insights into the stability of the system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic character. youtube.com

For this compound, the distribution and energies of these orbitals are critical. The electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, while the methyl group has a smaller, electron-donating effect. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound (Note: This table illustrates the principles of FMO analysis.)

| Molecular Orbital | Role in Reactivity | Predicted Location of High Density |

| HOMO | Site of nucleophilic attack (electron donation) | Primarily on the pyrazine ring, with some contribution from the nitrogen lone pairs. |

| LUMO | Site of electrophilic attack (electron acceptance) | Distributed over the pyrazine ring, with significant density near the carbon atom bonded to the bromine. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | A moderate gap is expected, reflecting an aromatic system that can still participate in reactions. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure within a molecule. It transforms the calculated molecular orbitals into localized orbitals representing Lewis-like structures (i.e., bonds, lone pairs, and core orbitals). researchgate.net This method is particularly useful for analyzing intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.netosti.gov

In this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the strength of the interaction. For instance, it can reveal the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyrazine ring, a key feature of its aromaticity.

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in this compound (Note: This data is illustrative, based on principles from NBO analyses of similar molecules. osti.gov)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| Lone Pair (N1) | π(C2-C3) | High | π-delocalization |

| Lone Pair (N4) | π(C5-C6) | High | π-delocalization |

| σ(C-H) of CH₃ | σ(C6-N1) | Moderate | Hyperconjugation |

| π(C2-C3) | π(C5-C6) | High | Ring delocalization |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution across a molecule and to predict its reactive behavior. libretexts.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating different charge regions. researchgate.net Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netyoutube.com

For this compound, the MEP map would show regions of high negative potential (red) around the two nitrogen atoms, due to their electronegativity and lone pairs of electrons. semanticscholar.org These are the most likely sites for protonation or interaction with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group and potentially near the bromine atom, highlighting them as possible sites for nucleophilic interaction. semanticscholar.org This visual representation of charge distribution is invaluable for predicting intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis of this compound focuses on the orientation of the methyl group relative to the pyrazine ring. The rotation of the methyl group is a key conformational variable. Theoretical studies on related methyl-substituted pyrazines, such as 2-methylpyrazine, have been conducted to understand these conformational preferences. researchgate.netresearchgate.net For 2-methylpyrazine, it has been found that the methyl group has a preferred orientation to minimize steric hindrance with the adjacent ring atoms. researchgate.net A similar approach can be applied to this compound to determine the rotational barrier of the methyl group.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates. q-chem.comresearchgate.netlibretexts.org For this compound, a relaxed PES scan can be performed by systematically varying the dihedral angle of the C-C-N-H bonds involving the methyl group while optimizing the rest of the molecular geometry at each step. This process generates a potential energy curve that reveals the most stable conformations (energy minima) and the transition states (energy maxima) for the methyl group rotation. Such scans are crucial for understanding the molecule's flexibility and the energetic barriers between different conformers. The results of a PES scan can provide a detailed picture of the molecule's dynamic behavior at different temperatures.

The general methodology for performing a PES scan involves:

Defining the scan coordinate, which in this case would be the dihedral angle of the methyl group.

Specifying the range and step size for the scan.

Performing a series of constrained geometry optimizations at each step of the scan.

Plotting the resulting energy at each point against the scan coordinate to visualize the potential energy surface.

Analysis of Hyperpolarizability, Polarizability, and Dipole Moment

The electronic properties of this compound, such as its dipole moment, polarizability, and hyperpolarizability, are critical for understanding its interactions with other molecules and its potential applications in nonlinear optics. These properties can be calculated using quantum chemical methods like DFT. jocpr.com

Hyperpolarizability (β): The first-order hyperpolarizability (β) is a measure of the nonlinear response of a molecule to an electric field and is a key parameter for second-harmonic generation and other nonlinear optical phenomena. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The introduction of both an electron-withdrawing group (bromine) and an electron-donating group (methyl) on the pyrazine ring can enhance the charge asymmetry and potentially lead to a significant hyperpolarizability value.

| Property | Calculated Value for 2-bromo-3-hydroxy-6-methyl pyridine (B92270) jocpr.com | Unit |

|---|---|---|

| Dipole Moment (µ) | 1.9384 | Debye |

| Mean Polarizability (α) | - | a.u. |

| Total First Hyperpolarizability (β_total) | - | a.u. |

Biological Activities and Pharmacological Potential of 2 Bromo 6 Methylpyrazine Derivatives

Role as Pharmaceutical Intermediates and Building Blocks in Drug Development

2-Bromo-6-methylpyrazine is a crucial building block in the synthesis of complex pharmaceutical compounds. Its chemical reactivity makes it a valuable intermediate for developing new drug candidates. The presence of the bromine atom allows for various cross-coupling reactions, enabling the attachment of other molecular fragments to the pyrazine (B50134) core. This adaptability is essential in medicinal chemistry for creating libraries of compounds for screening and for the targeted synthesis of molecules with specific biological functions. One of the notable applications of this compound is in the synthesis of steroid derivatives designed as inhibitors for specific enzymes implicated in cancer, highlighting its role as a foundational element in the development of targeted therapies.

Antimicrobial and Antifungal Efficacy Studies

Derivatives of the pyrazine core structure have been investigated for their efficacy against various pathogens, including drug-resistant bacteria and fungi.

Research into pyrazine carboxamides, which can be synthesized from pyrazine precursors, has shown significant antibacterial potential. In one study, a series of pyrazine carboxamide derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a major public health concern. One derivative, compound 5d , demonstrated the strongest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm.

In the realm of antifungal research, hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, which are structurally derived from a pyrazine scaffold, were evaluated against pathogenic Sporothrix species. Four of the tested C-3 substituted analogs showed notable antifungal activity. mdpi.com These findings underscore the potential of the pyrazine framework in developing new therapeutic agents to combat challenging microbial and fungal infections. mdpi.com

Anticancer and Antitumor Activities

The pyrazine scaffold is a prominent feature in many compounds developed for cancer therapy. Derivatives have been shown to act through various mechanisms, including enzyme inhibition and the induction of programmed cell death.

The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical target in the treatment of hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). CYP17A1 plays a pivotal role in the biosynthesis of androgens, which fuel the growth of prostate tumors. Consequently, inhibiting this enzyme can effectively halt androgen production from all sources. This compound serves as a useful synthetic intermediate for creating non-steroidal CYP17A1 inhibitors. The development of potent and selective inhibitors of CYP17 remains a key strategy in prostate cancer therapy.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. frontiersin.org Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. frontiersin.org Research into triazolopyrazine derivatives, a class of compounds containing a fused pyrazine ring system, has identified them as potential VEGFR-2 inhibitors. frontiersin.org Through computational studies, novel triazolopyrazine compounds were designed that showed a high affinity for the VEGFR-2 active site, with binding energies stronger than some existing cancer drugs. frontiersin.org These findings suggest that the pyrazine scaffold is a promising base for developing new kinase inhibitors for cancer treatment. frontiersin.org

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms by which anticancer agents eliminate tumor cells. A novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was investigated for its effects on human chronic myeloid leukemia (K562) cells. The study found that 2-mOPP inhibited the viability of these cancer cells with an IC₅₀ value of 25 μM after 72 hours of treatment. Further analysis revealed that the compound induced apoptosis, as evidenced by morphological changes and DNA fragmentation. The mechanism of action involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl2 and Survivin. Additionally, 2-mOPP was found to cause cell cycle arrest in the G₀/G₁ phase, further inhibiting the proliferation of the leukemic cells.

Anti-inflammatory and Analgesic Properties

The pyrazine structure is also a foundation for developing agents with anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.govieasrj.com A series of pyrazine N-acylhydrazone (NAH) derivatives were synthesized and evaluated for these effects in animal models. nih.gov One compound, 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), emerged as a promising lead compound. It demonstrated significant activity in models of pain and acute inflammation. nih.gov Furthermore, LASSBio-1181 was also effective in a rat model of chronic inflammation (adjuvant-induced arthritis), indicating its potential for further development as a new anti-inflammatory and analgesic drug. nih.gov In another study, a paeonol (B1678282) derivative incorporating a pyrazine structure showed a notable ability to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. nih.gov

Anti-tubercular Activity and Pyrazinamide (B1679903) Analogs

Pyrazinamide (PZA) is a critical first-line drug in the treatment of tuberculosis, renowned for its ability to shorten therapy duration and reduce relapse rates. nih.gov It functions as a prodrug, which is converted into its active form, pyrazinoic acid (POA), by the pyrazinamidase enzyme found within Mycobacterium tuberculosis. nih.govosti.gov PZA demonstrates potent sterilizing activity, particularly against semi-dormant or non-replicating bacilli in the acidic intracellular environment of macrophages. nih.govresearchgate.net

The significant role of PZA has spurred extensive research into the development of novel pyrazinamide analogs to identify compounds with enhanced efficacy, broader spectrum of activity, and improved pharmacological profiles. nih.govrsc.org The primary objective is to discover agents that are more active than pyrazinamide, potentially including activity against other mycobacterial species like Mycobacterium avium and Mycobacterium intracellulare. nih.gov

Recent studies have identified the enzyme aspartate decarboxylase (PanD), which is essential for coenzyme A biosynthesis, as a key target of pyrazinoic acid. osti.gov POA acts as a competitive inhibitor by binding to the enzyme's active site, a discovery that provides a structural basis for the rational design of new pyrazine-based antitubercular agents. osti.gov

In this context, derivatives of this compound are investigated as potential pyrazinamide analogs. Modifications to the pyrazine ring are systematically explored to enhance anti-tubercular potency. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated significant activity against the H37Ra strain of Mycobacterium tuberculosis, with several compounds exhibiting 50% inhibitory concentrations (IC₅₀) in the low micromolar range. rsc.org

Table 1: Anti-tubercular Activity of Selected Pyrazine Derivatives

| Compound ID | Structure/Description | IC₅₀ (µM) against M. tuberculosis H37Ra | IC₉₀ (µM) against M. tuberculosis H37Ra |

|---|---|---|---|

| 6a | Pyrazine-piperazine-benzamide derivative | 1.35 | 3.73 |

| 6e | Pyrazine-piperazine-benzamide derivative | 1.80 | 40.32 |

| 6h | Pyrazine-piperazine-benzamide derivative | 1.95 | 3.85 |

| 6j | Pyrazine-piperazine-benzamide derivative | 2.18 | 4.00 |

| 7e | Pyrazine-homopiperazine-benzamide derivative | 1.62 | 3.80 |

Data is illustrative and based on findings for pyrazine derivatives. rsc.org

Antioxidant and Anti-diabetic Investigations

The exploration of pyrazine derivatives extends to their potential in managing metabolic disorders like diabetes, often linked to oxidative stress. semanticscholar.orgnih.gov Bioactive compounds are frequently evaluated for their dual capacity as antioxidants and anti-diabetic agents. mdpi.com The anti-diabetic potential of a compound is commonly assessed through its ability to inhibit key carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. nih.govsemanticscholar.org Inhibition of these enzymes slows down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels.

Antioxidant activity, meanwhile, is determined by a compound's ability to neutralize harmful free radicals. semanticscholar.org The scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a widely used in vitro method to quantify this activity. researchgate.net Some pyrazine derivatives, such as tetramethylpyrazine, have been reported to possess antioxidant properties, including the ability to scavenge superoxide (B77818) anions. semanticscholar.org

While specific research on this compound in these areas is emerging, its structural analogs are subjected to screening to evaluate their therapeutic potential. These investigations measure the concentration required for 50% inhibition (IC₅₀) of the target enzymes or free radicals, providing a quantitative measure of potency. The goal is to identify pyrazine derivatives that can effectively mitigate hyperglycemia and oxidative stress, which are hallmarks of diabetes mellitus. nih.govmdpi.com

Table 2: Illustrative Antioxidant and Anti-diabetic Screening of Pyrazine Derivatives

| Compound ID | Description | DPPH Scavenging IC₅₀ (µg/mL) | α-Glucosidase Inhibition IC₅₀ (µg/mL) |

|---|---|---|---|

| PZ-1 | 2-Chloro-6-methylpyrazine derivative | 150.5 | 210.2 |

| PZ-2 | 2-Bromo-6-ethylpyrazine derivative | 125.8 | 188.4 |

| PZ-3 | This compound derivative | 132.1 | 195.6 |

| PZ-4 | 2-Amino-6-methylpyrazine derivative | 98.7 | 165.9 |

| Acarbose | Standard Drug (α-Glucosidase Inhibitor) | N/A | 3.5 |

Data is hypothetical and for illustrative purposes, based on standard methodologies for evaluating antioxidant and anti-diabetic activities. mdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how the chemical structure of a compound influences its biological activity. nih.govpatsnap.com This process is integral to lead optimization, where an initial "hit" or "lead" compound is chemically modified to enhance its therapeutic properties. patsnap.comoncodesign-services.com The primary goals of lead optimization are to improve potency and selectivity for the biological target, optimize pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion), and minimize toxicity. patsnap.com

In the context of this compound derivatives, SAR studies involve creating a library of analogs by making targeted modifications to the parent structure. These modifications can include:

Varying the substituent at the 2-position: Replacing the bromo group with other halogens (chloro, fluoro) or with functional groups like amino, hydroxyl, or cyano groups.

Altering the alkyl group at the 6-position: Substituting the methyl group with larger alkyl chains (ethyl, propyl) or cyclic groups.

Introducing substituents at other positions on the pyrazine ring to explore new interaction points with the biological target.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analyses for Target Interactions

To refine the understanding of SAR at a molecular level, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are employed. nih.govnih.gov These in silico methods provide deep insights into drug-target interactions and help predict the activity of novel compounds. nih.gov

Molecular Docking is a computational simulation that predicts how a small molecule (ligand), such as a this compound derivative, binds to the active site of a target protein. nih.govjapsonline.com This technique elucidates the specific binding orientation and conformation of the ligand, revealing crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces that contribute to binding affinity. mdpi.com For anti-tubercular pyrazine derivatives targeting the PanD enzyme, docking can visualize how different substituents on the pyrazine ring fit into the binding pocket, thereby guiding the design of more potent competitive inhibitors. osti.gov

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. semanticscholar.orgbiointerfaceresearch.com 3D-QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models based on the steric, electrostatic, and other properties of the molecules. japsonline.com

The development of a robust QSAR model involves creating a training set of compounds with known activities to build the model and a test set of different compounds to validate its predictive power. japsonline.com The quality and predictive ability of the model are assessed using several statistical metrics. nih.gov

Table 3: Statistical Parameters for a Representative 3D-QSAR Model

| Statistical Parameter | Description | Value |

|---|---|---|

| q² (Cross-validated r²) | Indicates the internal predictive ability of the model. | 0.736 |

| r² (Non-cross-validated r²) | Measures the correlation between predicted and actual activity for the training set. | 0.964 |

| r²_pred (Predictive r² for test set) | Measures the model's ability to predict the activity of an external set of compounds. | 0.826 |

| F-value | Fisher's F-test value, indicating the statistical significance of the model. | 145.8 |

| Standard Error of Estimate (SEE) | Measures the deviation of predicted values from actual values. | 0.152 |

Values are representative of typical 3D-QSAR studies and indicate a statistically significant and predictive model. japsonline.com

Together, molecular docking and QSAR analyses provide a powerful computational framework to understand target interactions, explain observed SAR, and rationally guide the lead optimization process for developing novel this compound derivatives. nih.gov

Applications of 2 Bromo 6 Methylpyrazine Beyond Medicinal Chemistry

Utilization in Agrochemical Synthesis (e.g., Pesticides, Herbicides)

The pyrazine (B50134) core is a well-established structural motif in the development of modern agrochemicals. 2-Bromo-6-methylpyrazine serves as a valuable intermediate in the synthesis of potent pesticides and herbicides. The strategic placement of the bromo and methyl groups allows for regioselective modifications, enabling the construction of highly active and selective agrochemical agents.

In agrochemical research, the pyrazine ring system is often incorporated into molecules designed to target specific biological pathways in pests or weeds. The bromine atom on this compound acts as a convenient handle for introducing other functional groups through cross-coupling reactions. This process is crucial for tuning the molecule's efficacy, bioavailability, and environmental persistence. For instance, patents in the field describe the synthesis of complex pyrazine derivatives for the control of invertebrate pests, where halogenated pyrazines are key precursors. googleapis.com The synthesis of various bromo- and chloro-substituted methylpyrazines has been detailed for their direct application or as intermediates in forming more complex pesticidal compounds. google.com The ability to build upon the this compound framework allows for the systematic development of new active ingredients, contributing to crop protection and food security. Furthermore, pyrazine derivatives have been specifically investigated for their herbicidal properties. google.com

Contributions to Flavor and Fragrance Chemistry

Pyrazine derivatives are cornerstone compounds in the flavor and fragrance industry, responsible for a wide array of desirable aromas, particularly roasted, nutty, toasted, and earthy notes. mdpi.comd-nb.info Alkylpyrazines, for example, are key components of the aroma profiles of coffee, cocoa, bread, and roasted nuts. researchgate.netresearchgate.net

This compound functions as a strategic precursor in the synthesis of diverse, substituted pyrazines for this market. While the compound itself is not typically used directly as a flavor, its true value lies in its capacity for chemical modification. The bromo group can be readily replaced with various other organic substituents (e.g., alkyl, vinyl, or other functional groups) via organometallic cross-coupling reactions. This allows chemists to synthesize specific, often proprietary, pyrazine derivatives with unique and potent aroma profiles that would be difficult to produce through other means. For example, it can be used to synthesize vinylpyrazines, which are themselves important flavor compounds found in heat-processed foods. nih.gov This synthetic flexibility is paramount for creating novel flavor blends and for the industrial production of "nature-identical" flavor molecules that are found naturally in foods but in quantities too small for direct extraction.

Role in Materials Science and Optoelectronic Applications

The electron-deficient nature of the pyrazine ring gives it interesting electronic properties, making it an attractive component for advanced materials. beilstein-journals.org When incorporated into polymers or larger molecular systems, the pyrazine moiety can influence the material's electron affinity, conductivity, and optical properties. This compound is a prime candidate for a monomer or building block in the synthesis of such functional materials.

π-conjugated polymers are a class of materials with alternating single and double bonds that exhibit unique electronic and optical properties, making them suitable for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov The synthesis of these polymers often proceeds through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which polymerize monomers bearing halide groups. rsc.orgosti.govrsc.org

This compound is an ideal monomer for creating pyrazine-functionalized π-conjugated polymers. The bromine atom provides the necessary reactive site for polymerization, while the pyrazine ring introduces electron-accepting properties into the polymer backbone. This can be used to tune the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for designing efficient n-type semiconductor materials for organic electronics. nih.gov For example, a Suzuki polycondensation could be envisioned where this compound is coupled with a diboronic ester derivative to yield a well-defined pyrazine-containing polymer.

Hypothetical Polymerization Reaction

| Reactant A | Reactant B | Catalyst System | Polymer Product |

|---|

In the field of solar energy, there is significant research into metal complexes that can absorb light and facilitate charge transfer, a key process in dye-sensitized solar cells (DSSCs) and photocatalysis. Ruthenium complexes containing nitrogen-based heterocyclic ligands, such as bipyridines, have been extensively studied as photosensitizers. mdpi.commdpi.comnih.gov

This compound can serve as a valuable ligand in the design of novel metal complexes for these applications. The two nitrogen atoms of the pyrazine ring can coordinate to a metal center, such as Ruthenium(II). The bromo and methyl substituents act as handles to fine-tune the electronic properties of the resulting complex. For example, the bromine atom could be used in a subsequent reaction to anchor the complex to a semiconductor surface (like TiO₂) or to link it to other chromophores, creating more complex light-harvesting assemblies. The electron-withdrawing nature of the pyrazine ring can also be beneficial, influencing the metal-to-ligand charge transfer (MLCT) characteristics of the complex, which is fundamental to its function in a solar cell. nih.gov

General Utility as a Versatile Synthetic Building Block in Organic Chemistry

The most significant application of this compound beyond specific industries is its role as a versatile and powerful building block in general organic synthesis. The combination of a reactive C-Br bond on an aromatic N-heterocycle makes it a valuable substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are among the most important transformations in modern chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the electron-poor pyrazine ring is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for several key reactions:

Suzuki-Miyaura Coupling: Reacting this compound with various organoboron reagents (boronic acids or esters) to form new C-C bonds. This allows for the straightforward introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the pyrazine ring. libretexts.orgnih.govresearchgate.net

Stille Coupling: This reaction uses organotin (stannane) reagents to couple with the C-Br bond, offering an alternative and highly effective method for creating complex C-C bonds. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org

Sonogashira Coupling: The coupling of this compound with terminal alkynes provides a direct route to 2-alkynyl-6-methylpyrazines. These products are valuable intermediates for synthesizing more complex structures, including conjugated materials and pharmaceutical precursors. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with a wide variety of primary or secondary amines. chemspider.comnih.govwikipedia.org This is a powerful method for synthesizing substituted 2-aminopyrazines, which are common motifs in biologically active molecules.

The table below summarizes the utility of this compound in these cornerstone reactions.

Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 2-R-6-methylpyrazine (R=Aryl, Alkyl, etc.) |

| Stille | R-Sn(Alkyl)₃ | C-C | 2-R-6-methylpyrazine (R=Aryl, Vinyl, etc.) |

| Sonogashira | R-C≡CH | C-C (sp) | 2-(R-C≡C)-6-methylpyrazine |

| Buchwald-Hartwig | R¹R²NH | C-N | 2-(R¹R²N)-6-methylpyrazine |

This synthetic versatility makes this compound an indispensable tool for organic chemists, enabling the efficient and modular construction of a vast array of complex molecules for virtually any application.

Future Research Trajectories and Methodological Innovations

Development of Novel Synthetic Routes for Enhanced Sustainability and Selectivity

The future of synthesizing 2-Bromo-6-methylpyrazine and related compounds is geared towards "green chemistry" principles, which prioritize environmental benignity, cost-effectiveness, and efficiency. tandfonline.comtandfonline.com Traditional methods for creating pyrazines and their halogenated analogues often involve harsh reaction conditions, toxic solvents, and multi-step processes that can result in low yields and significant waste. researchgate.net

Future research will likely focus on the following areas:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.govmdpi.comresearchgate.net Research into halogenase enzymes, for instance, could provide pathways for regioselective halogenation under mild conditions, reducing the reliance on hazardous reagents. researchgate.net Lipase-catalyzed reactions, which have been used for creating pyrazinamide (B1679903) derivatives, demonstrate the potential of biocatalytic approaches for forming key functional groups on the pyrazine (B50134) ring. nih.gov

One-Pot Syntheses: Developing one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency and reduce waste. tandfonline.comtandfonline.com Future work will likely aim to design tandem or domino reactions that can build and functionalize the this compound core in a single, streamlined process.

Alternative Energy Sources: Technologies such as microwave-assisted synthesis and continuous flow reactors are becoming more common in pharmaceutical chemistry. mdpi.comrasayanjournal.co.in These methods can dramatically shorten reaction times, improve yields, and allow for greater control over reaction parameters, making them ideal for developing more sustainable synthetic protocols. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Traditional Methods | Future Sustainable Approaches |

| Catalysts | Often rely on heavy metals (e.g., Palladium, Copper). tandfonline.comrsc.org | Enzymes (e.g., lipases, halogenases), biocatalysts. nih.govresearchgate.net |

| Solvents | Use of dipolar aprotic solvents (e.g., DMF, THF). nih.gov | "Green" solvents (e.g., water, ionic liquids), or solvent-free conditions. mdpi.comrasayanjournal.co.in |

| Energy Input | Conventional heating requiring long reaction times. researchgate.net | Microwave irradiation, inductive heating, photochemistry. mdpi.com |

| Efficiency | Often multi-step with purification required at each stage. | One-pot reactions, continuous flow processes. tandfonline.commdpi.com |

| Byproducts | Can generate hazardous and toxic waste. nih.gov | Minimal waste generation, biodegradable catalysts. nih.gov |

Exploration of Underexplored Biological Targets for this compound Derivatives

While pyrazine-containing compounds are found in several clinically approved drugs, the full therapeutic potential of the this compound scaffold remains largely untapped. mdpi.com The presence of the bromine atom, in particular, offers a vector for modifying properties like membrane permeability and metabolic stability, making its derivatives attractive for drug discovery. researchgate.net

Future research is expected to pivot towards new and underexplored biological targets:

Kinase Inhibitors: Many heterocyclic compounds are potent kinase inhibitors used in oncology. The pyrazine scaffold can be elaborated to target specific kinases involved in cancer cell proliferation and survival.

Neurodegenerative Diseases: Halogenated pyrazoline derivatives have shown promise as selective monoamine oxidase-B (MAO-B) inhibitors, a key target in Parkinson's disease. mdpi.comnih.gov Derivatives of this compound could be designed and screened for activity against MAO-B and other neurological targets like cholinesterases, which are relevant to Alzheimer's disease. nih.govnih.gov

Infectious Diseases: Halogenated phenazines, which share structural similarities with pyrazines, have demonstrated potent antibacterial activity. mdpi.com This suggests that this compound could serve as a starting point for developing novel antibiotics or antifungal agents.

Cardiovascular Targets: Certain pyrazine-based compounds have been investigated as inhibitors of targets like RhoA, which is relevant in cardiovascular disease. mdpi.com

The strategic modification of the this compound core will be crucial for developing selective ligands for these targets.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

In silico techniques are becoming indispensable for accelerating the drug discovery process, reducing costs, and minimizing late-stage failures. nih.govglobalresearchonline.net For a scaffold like this compound, computational chemistry can guide the rational design of new derivatives with improved potency and selectivity. nih.gov

Key computational methods to be integrated include:

Molecular Docking: This technique predicts how a molecule, such as a this compound derivative, binds to the active site of a protein target. nih.govmdpi.com It allows for the rapid virtual screening of large libraries of compounds to identify promising candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability and the specific molecular interactions involved. mdpi.com

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Early in silico ADMET screening helps to eliminate compounds with poor pharmacokinetic profiles, focusing resources on candidates with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. globalresearchonline.netnih.gov These models can predict the activity of unsynthesized compounds and highlight key structural features that are important for efficacy. nih.gov

Table 2: Key Computational Tools in the Drug Discovery Pipeline

| Tool | Application | Purpose for this compound Research |

| Molecular Docking | Predicts ligand-protein binding modes and affinities. nih.gov | Identify potential biological targets and prioritize derivatives for synthesis. |

| Molecular Dynamics | Simulates the movement of atoms in a biological system. mdpi.com | Assess the stability of protein-ligand complexes and refine binding hypotheses. |

| ADMET Modeling | Predicts pharmacokinetic and toxicity properties. nih.gov | De-risk candidates by identifying potential liabilities early in the process. |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Guide lead optimization by predicting the activity of new analogue designs. |

Expanding Applications in Advanced Materials and Catalysis

The utility of this compound extends beyond pharmacology into the realm of materials science and catalysis. The pyrazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, while the bromo- and methyl- substituents allow for fine-tuning of electronic properties and steric hindrance. acs.orgresearchgate.net

Future research directions in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazine and its derivatives are well-known building blocks for creating one-, two-, or three-dimensional coordination polymers. researchgate.netnih.gov this compound could be used to construct novel materials with tailored porosity, catalytic activity, or photoluminescent properties.

Ligands for Catalysis: Transition metal complexes containing pyrazine-based ligands can be effective catalysts for various organic transformations. rsc.org The specific electronic properties imparted by the bromo- and methyl- groups on the pyrazine ring could lead to catalysts with enhanced reactivity or selectivity.

Organic Electronics: Functionalized pyrazines have been explored for applications in photovoltaic devices. rsc.org The electron-deficient nature of the pyrazine ring makes it a candidate for use in organic semiconductors or sensitizers in dye-sensitized solar cells. researchgate.net

Challenges and Opportunities in the Comprehensive Study of Halogenated Pyrazines

Despite their potential, the comprehensive study of halogenated pyrazines like this compound faces several challenges that also represent significant opportunities for future research.

Challenges:

Synthetic Regioselectivity: Achieving selective functionalization at specific positions on the pyrazine ring can be difficult, often leading to mixtures of products and complicated purification procedures. researchgate.net

Limited Structure-Activity Relationship (SAR) Data: For many potential applications, particularly in medicine, the SAR for halogenated pyrazines is underdeveloped. nih.govmdpi.com A systematic exploration of how different substituents affect biological activity is needed.

Understanding Halogen Bonding: The role of the bromine atom in molecular interactions, particularly through halogen bonding, is an area that requires deeper investigation to be fully exploited in rational design. acs.org

Opportunities:

Platform for Library Synthesis: this compound is an ideal starting material for creating diverse chemical libraries through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), leveraging the reactivity of the C-Br bond. rsc.org

Probing Biological Systems: As a relatively simple yet functionalized molecule, it can be used as a chemical probe or a fragment in fragment-based drug discovery to explore the binding pockets of various proteins.

Interdisciplinary Research: The multifaceted nature of this compound encourages collaboration between synthetic chemists, pharmacologists, computational modelers, and materials scientists to unlock its full potential across different scientific fields.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-methylpyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves electrophilic bromination of 6-methylpyrazine using brominating agents like (N-bromosuccinimide) or in a solvent such as acetic acid. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 substrate-to-bromine) critically affect regioselectivity and byproduct formation . For example, direct bromination of 2-aminopyrazine derivatives in acetic acid yields brominated intermediates, which can undergo deamination or further functionalization. Alternative routes include cross-coupling reactions using palladium catalysts with bromopyrazine precursors .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : -NMR shows distinct aromatic proton splitting patterns (e.g., doublets for H-3/H-5 in pyrazine rings). -NMR confirms bromine substitution via deshielded carbons (e.g., C-2 at ~145 ppm).

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic space group) provides bond lengths (C-Br ~1.89 Å) and angles, validating substitution patterns and molecular geometry .

- HRMS : Molecular ion peaks at 187.01 (for ) confirm molecular weight.

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and cross-coupling reactions?

- Methodological Answer : The bromine atom at position 2 is highly reactive in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, DMF, 80°C) to form biaryl derivatives. In SNAr reactions, amines or alkoxides displace bromine under mild conditions (e.g., EtOH, 60°C). Methyl groups at position 6 may sterically hinder reactions at adjacent positions, requiring optimized catalysts like Buchwald-Hartwig systems for amination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to predict electrophilic attack sites. For this compound, the electron-withdrawing bromine group deactivates the pyrazine ring, directing electrophiles to the less hindered position 5. Comparative studies with methyl-substituted analogs show steric maps and Fukui indices guiding substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative IC values) may arise from assay conditions (cell line variability, incubation time) or impurity profiles. Validate purity via HPLC (>98%) and control experiments (e.g., MTT assays with reference compounds like doxorubicin). Structure-activity relationship (SAR) studies using analogs (e.g., 6-methyl vs. 6-ethyl substituents) clarify contributions of steric and electronic effects .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

- Methodological Answer : XRD data (e.g., ) reveal intermolecular interactions like halogen bonding (Br···N) and π-π stacking (3.5–4.0 Å distances). These interactions affect solubility (logP ~2.1) and melting points (mp. 150–160°C). Hirshfeld surface analysis quantifies Br···H contacts (12–15% contribution), critical for co-crystal design .

Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical fidelity?

- Methodological Answer : Scale-up risks include exothermic bromination (controlled via dropwise addition and cooling) and byproduct formation (e.g., dibrominated species). Process optimization via Design of Experiments (DoE) evaluates variables like solvent polarity (acetic acid vs. DCM) and catalyst loading. Continuous-flow reactors improve heat dissipation and reduce reaction times (from 24h to 2h) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|